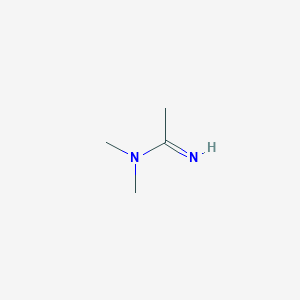

N,N-dimethylethanimidamide

描述

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-4(5)6(2)3/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXRVGDTBDATMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423097 | |

| Record name | Ethanimidamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-14-0 | |

| Record name | Ethanimidamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethylethanimidamide and Its Derivatives

Direct Synthesis Protocols for N,N-Dimethylethanimidamide

The direct synthesis of the parent compound, this compound, can be achieved through several established routes. One common method involves the reaction of dimethylamine (B145610) with acetonitrile (B52724). molbase.com Another effective protocol is the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. organic-chemistry.org In this latter reaction, the choice of temperature, solvent, and the structure of the primary amine can influence the product distribution, potentially yielding a mixture of the desired acetamidine (B91507) and an imidate ester. organic-chemistry.org However, the formation of the imidate ester can be suppressed by using an excess of dimethylamine, leading to the exclusive formation of the acetamidine. organic-chemistry.org

A summary of direct synthesis routes is presented below.

| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Reference |

| Acetonitrile | Dimethylamine | Not specified | This compound | molbase.com |

| N,N-Dimethylacetamide dimethyl acetal | Ammonia (B1221849)/Primary Amine | Excess dimethylamine to suppress side products | This compound | organic-chemistry.org |

Strategies for the Preparation of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound allows for the introduction of diverse functionalities, leading to compounds with tailored properties. These strategies include halogenation, arylation, and the construction of larger, more complex molecular architectures.

The introduction of a halogen atom onto the N' nitrogen of the amidine core provides a versatile handle for further chemical transformations. While specific examples for N'-halo-N,N-dimethylethanimidamide are not extensively detailed in the provided literature, general methods for the N-halogenation of amidines are well-established and applicable. These methods typically involve the reaction of the N'-unsubstituted or N'-H amidine with a suitable halogenating agent.

The synthesis of N'-aryl and N'-heteroaryl amidines is of significant interest due to the prevalence of this motif in biologically active molecules. nih.gov Transition metal-catalyzed cross-coupling reactions are a cornerstone of these synthetic efforts. Palladium-catalyzed methods, for instance, enable the N-arylation of both alkyl and aryl amidines with a wide array of aryl bromides, chlorides, and triflates, demonstrating excellent selectivity for monoarylation. organic-chemistry.org

Copper-catalyzed protocols also offer an efficient and sustainable route. An efficient method for preparing N-substituted amidines involves the reaction of nitriles and amines using a copper(I) chloride (CuCl) catalyst in the presence of cesium carbonate (Cs₂CO₃) and 2,2'-bipyridine (B1663995) under an oxygen atmosphere. mdpi.com This approach is applicable to both aromatic and aliphatic nitriles and amines. mdpi.com Stoichiometric amounts of cuprous chloride have also been shown to promote the direct addition of aliphatic amines to nitriles. orgsyn.org Furthermore, the synthesis of various N-heterocycles, which can be precursors or derivatives, is a broad field of study. organic-chemistry.orgorganic-chemistry.org

| Aryl/Heteroaryl Group | Amidine Source | Coupling Partner | Catalyst System | Key Conditions | Reference |

| Aryl | This compound | Aryl bromide/chloride/triflate | Palladium catalyst | Short reaction times | organic-chemistry.org |

| Benzyl | Benzylamine | Benzonitrile | CuCl / Cs₂CO₃ / 2,2'-bipyridine | O₂ atmosphere, 100 °C | mdpi.com |

| Various Aryl | Various Amidines | Aryl halides/triflates | Transition metal catalysts | Not specified | mdpi.com |

The construction of molecules containing multiple amidine units, such as bis-amidines and oligomers, opens avenues for creating novel materials and complex molecular scaffolds.

A direct synthesis for a bis-amidine, specifically (1E,1'E)-N',N''-(butane-1,4-diyl)bis(this compound), has been reported. rsc.org This method involves the reaction of 1,4-diaminobutane (B46682) with dimethylacetamide dimethylacetal. The reaction is heated to 60 °C, and upon completion, the methanol (B129727) byproduct is removed under reduced pressure. rsc.org

Furthermore, a novel class of peptide-like oligomers, termed "peptidines," has been developed, which are composed of repeating di-substituted glycine-derived amidines. nih.govlsu.edursc.org The synthetic strategy for these oligomers involves an iterative two-step process: an amidination step followed by an amination step. nih.govrsc.org This modular approach allows for the straightforward assembly of peptidines with diverse substituents, effectively doubling the number of diversification sites per monomeric unit compared to traditional peptides. nih.govrsc.orgrsc.org

| Product Type | Monomer/Precursor 1 | Monomer/Precursor 2 | Synthetic Strategy | Reference |

| Bis-amidine | 1,4-Diaminobutane | Dimethylacetamide dimethylacetal | Direct condensation | rsc.org |

| Oligomeric Amidine (Peptidine) | Secondary amine | Imidoyl chloride | Iterative amidination and amination | nih.govrsc.org |

Routes to Aromatic and Heteroaromatic N'-Substituted N,N-Dimethylethanimidamides

Investigation of Reaction Mechanisms in Amidine Synthesis

Understanding the reaction mechanisms underlying amidine synthesis is crucial for optimizing reaction conditions and expanding their synthetic utility.

One of the most classic methods for amidine synthesis is the Pinner reaction . jk-sci.comwikipedia.org The mechanism begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. nrochemistry.comsynarchive.comnih.gov This process involves the protonation of the nitrile by a strong acid (like HCl) to generate a highly electrophilic nitrilium cation. nih.gov The alcohol then attacks this cation, and a subsequent proton transfer yields the imidate salt. nih.gov This Pinner salt is a key intermediate that can then react with ammonia or an amine to furnish the final amidine. wikipedia.orgnrochemistry.com

Alternative mechanisms have also been explored for different reaction systems. For instance, the reaction between amidines and 1,2,3-triazines or 1,2,3,5-tetrazines has been investigated. acs.org While a Diels-Alder pathway is often considered, computational and experimental studies suggest an alternative mechanism involving a stepwise addition of the amidine to the azine, followed by N₂ elimination and subsequent cyclization to form the product. acs.org The rate-limiting step in this transformation is the initial nucleophilic attack of the amidine. acs.org

Another mechanistic pathway involves the reaction of enamines with azides, which proceeds under catalyst-free conditions to form amidines. organic-chemistry.org

Green Chemistry Approaches and Process Intensification in Amidine Synthesis

The principles of green chemistry and process intensification are increasingly being applied to amidine synthesis to develop more sustainable and efficient manufacturing processes. mdpi.com These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. ucl.ac.uk

Several green strategies have been reported:

Catalytic Systems: The use of catalytic rather than stoichiometric amounts of reagents is a key principle of green chemistry. ucl.ac.uk Copper-catalyzed protocols that utilize molecular oxygen as a green oxidant have been developed for amidine synthesis, avoiding harsher oxidants. mdpi.com

Electrochemical Synthesis: An electrochemical multicomponent reaction using methanol as a green C1 source, secondary amines, and sulfonamides provides a broad range of N-sulfonyl amidines, showcasing a modern, sustainable approach. organic-chemistry.org

Sustainable Solvents: Research has demonstrated the successful synthesis of amidines in greener ethereal solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) at room temperature and without the need for a protective atmosphere, which is notable for reactions involving highly reactive lithium amides. rsc.org

Process Intensification: This strategy aims to maximize the efficiency of chemical reactions, leading to smaller equipment, reduced energy consumption, and higher yields. researchgate.net In a related field, the aza-Henry reaction has been successfully scaled up using a continuous-flow process with a bis(amidine) [BAM] organocatalyst. nih.gov This approach allowed for a significant reduction in reaction time from 24 hours to 4 hours and enabled catalyst recycling, demonstrating the potential for intensifying amidine-related syntheses. nih.gov

Structural Elucidation and Conformational Dynamics of N,n Dimethylethanimidamide

Spectroscopic Characterization Techniques

Spectroscopic methods offer a powerful lens through which to view the connectivity and electronic environment of atoms within a molecule. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide complementary pieces of the structural puzzle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules and probing their dynamic processes. While specific high-resolution NMR data for the parent N,N-dimethylethanimidamide is not extensively documented in publicly available literature, analysis of its derivatives and related acetamidinium (B1228376) salts provides significant insight into its expected spectral features. nih.gov

In solution, the ¹H NMR spectrum of a derivative, 2-((2-phenylindolizin-3-yl)methylene)hydrazinyl)-N,N-dimethylethanimidamide, revealed characteristic signals for the dimethylamino protons. informahealthcare.com For the parent compound, one would anticipate distinct resonances for the two types of methyl groups: the N,N-dimethyl group and the C-methyl group. The protons of the N,N-dimethyl groups would likely appear as a singlet, while the C-methyl protons would also present as a singlet, though at a different chemical shift due to the differing electronic environments. The imino (-NH) proton, if present and not rapidly exchanging with the solvent, would appear as a broader signal.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For this compound, distinct signals would be expected for the C-methyl carbon, the N,N-dimethyl carbons, and the imidoyl carbon (C=N). The chemical shift of the imidoyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum. For comparison, in various acetamidinium salts, the imidoyl carbon (C(NH₂)₂) resonates at approximately 169.0 ppm in D₂O. nih.gov Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. researchgate.netnist.govcristal.org For derivatives of this compound, ssNMR could be used to study polymorphism and to distinguish between different crystalline forms by observing differences in chemical shifts and relaxation times. grafiati.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | C-CH₃ | ~2.1 | Singlet | Based on acetamidinium salts. nih.gov |

| ¹H | N(CH₃ )₂ | ~3.1 | Singlet | Based on N,N-dimethylamino groups in derivatives. grafiati.com |

| ¹H | NH | Variable | Broad Singlet | Position and visibility dependent on solvent and concentration. |

| ¹³C | C H₃ | ~18-20 | Quartet | Based on acetamidinium salts. nih.gov |

| ¹³C | N(C H₃)₂ | ~35-40 | Quartet | Typical range for N,N-dimethylamino groups. |

| ¹³C | C =N | ~165-170 | Singlet | Based on acetamidinium salts. nih.gov |

This table is predictive and based on data from structurally related compounds. Actual experimental values may vary.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Structural Confirmation

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions, providing a precise molecular weight. researchgate.net Tandem mass spectrometry (MS/MS) further fragments these ions to yield structural information. rsc.org

Table 2: Predicted ESI-MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 87.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 87.1 | 70.1 | 17.0 (NH₃) | [C₄H₈N]⁺ |

| 87.1 | 56.1 | 31.0 (CH₃NH₂) | [C₃H₆N]⁺ |

| 87.1 | 44.1 | 43.0 (CH₃CN) | [C₂H₆N]⁺ (Dimethylaminium ion) |

| 87.1 | 42.1 | 45.0 (HN(CH₃)₂) | [C₂H₄N]⁺ (Acetonitrile immonium ion) |

This table represents plausible fragmentation pathways based on general principles of mass spectrometry and data from related structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. The most characteristic vibrations would include the C=N stretching, N-H stretching and bending (if the imine proton is present), and C-H stretching and bending modes of the methyl groups.

Raman spectroscopy would also detect these vibrations, but with different relative intensities. The C=N stretch is typically a strong band in the Raman spectrum. Symmetrical vibrations, such as the symmetric stretches of the methyl groups, also tend to be more intense in Raman than in IR.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch | C=N-H | 3300 - 3400 (broad) | 3300 - 3400 (weak) | Presence and position are sensitive to hydrogen bonding. |

| C-H Stretch | -CH₃ | 2950 - 3000 | 2950 - 3000 | Aliphatic C-H stretches. |

| C=N Stretch | C=N | 1640 - 1690 (strong) | 1640 - 1690 (strong) | A key diagnostic band for the imine functionality. |

| N-H Bend | C=N-H | 1550 - 1650 | Weak or absent | Often coupled with other vibrations. |

| C-N Stretch | (CH₃)₂-N-C | 1250 - 1350 | 1250 - 1350 | Stretch of the dimethylamino group. |

This table is based on established group frequency correlations and data from analogous amidine structures. informahealthcare.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for the parent this compound is not reported, extensive studies have been conducted on a derivative, (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylethanimidamide, which showcases important solid-state phenomena relevant to this class of compounds. grafiati.com

Polymorphism and Crystal Packing Phenomena in this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in materials science and pharmaceuticals. The derivative, (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylethanimidamide, has been isolated and characterized in two distinct polymorphic modifications: one orthorhombic and one monoclinic. nih.gov

The structure of the orthorhombic form was determined from X-ray powder diffraction data, while the monoclinic form was elucidated using single-crystal X-ray diffraction. In both polymorphic forms, the molecule adopts an E,E isomeric configuration. nih.gov The existence of these two forms highlights how subtle differences in crystallization conditions can lead to different packing arrangements of the same molecule, which in turn can influence physical properties such as melting point and solubility.

Table 4: Crystallographic Data for the Polymorphs of (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylethanimidamide

| Parameter | Orthorhombic Polymorph | Monoclinic Polymorph |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/n |

| a (Å) | 19.529 (3) | 7.649 (1) |

| b (Å) | 7.607 (1) | 13.012 (2) |

| c (Å) | 8.243 (1) | 12.396 (2) |

| β (°) | 90 | 99.43 (1) |

| Volume (ų) | 1224.2 (3) | 1216.5 (3) |

| Z | 4 | 4 |

| Determination Method | X-ray Powder Diffraction | Single-Crystal X-ray Diffraction |

Data sourced from Tafeenko et al. (2003).

Analysis of Intermolecular Interactions and Supramolecular Assembly, e.g., H₃C...NO₂ contacts

These interactions, while individually weak, collectively contribute to the stability of the crystal lattice and are influential in directing the formation of the different polymorphic modifications. The analysis of these contacts reveals that the geometry and directionality of these weak interactions are crucial in forming the distinct three-dimensional architectures of the orthorhombic and monoclinic forms. The study of such non-covalent interactions is fundamental to crystal engineering, where the goal is to design and control the formation of crystalline materials with desired properties.

Table 5: Selected Intermolecular H₃C...O₂N Contacts in the Monoclinic Polymorph of (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylethanimidamide

| Donor (D-H) | Acceptor (A) | D-H...A Angle (°) | H...A Distance (Å) |

| C(8)-H(8A) | O(1) | 132 | 2.45 |

| C(9)-H(9B) | O(2) | 149 | 2.50 |

Data interpreted from the study by Tafeenko et al. (2003). Atom numbering is based on the original publication.

Tautomerism and Isomerism in Amidine Systems

The structural diversity of this compound is rooted in the potential for both tautomeric and isomeric forms. These arise from proton migration and the geometric arrangement around the carbon-nitrogen double and single bonds, respectively.

Prototropic Tautomerism of the Amidine Moiety

Prototropic tautomerism involves the migration of a proton, accompanied by a shift in the position of a double bond. nih.govresearchgate.net In amidine systems, this typically results in an equilibrium between two or more tautomeric forms. nih.gov For an N,N-disubstituted amidine like this compound, the unsubstituted nitrogen atom allows for amino-imine tautomerism, where a proton can migrate between the two nitrogen atoms.

This process is a special case of structural isomerism where the isomers readily interconvert. researchgate.net The equilibrium between these tautomers is influenced by factors such as solvent, temperature, and pH. In the case of this compound, two identical amino-imine tautomers can be considered, where the proton resides on the unsubstituted nitrogen, leading to a dynamic equilibrium. A different, rare tautomer, 1,1-diaminoethene, could theoretically exist but is generally undetectable. mdpi.com

Theoretical studies on related amidine systems provide insight into the energetics of this process. Density Functional Theory (DFT) calculations on N-hydroxy amidines have shown that while the energy difference between tautomers can be modest (around 4-10 kcal/mol), the uncatalyzed energy barrier for interconversion can be substantial, ranging from 33 to 71 kcal/mol. nih.govresearchgate.net This high barrier suggests that at room temperature, the direct conversion between tautomers is slow. nih.govresearchgate.net However, the presence of protic solvents like water can significantly lower this barrier to a range of 9-20 kcal/mol, facilitating the tautomerization process. nih.govresearchgate.net

Table 1: Calculated Energy Barriers for Tautomer Interconversion in Amidine Systems

| System | Method | Energy Difference (kcal/mol) | Uncatalyzed Barrier (kcal/mol) | Water-Assisted Barrier (kcal/mol) |

|---|

Data sourced from theoretical studies on N-hydroxy amidines, serving as an analogue for the amidine moiety. nih.govresearchgate.net

E/Z Isomerism around the C=N Double Bond

The presence of a carbon-nitrogen double bond (C=N) in this compound leads to the possibility of geometric isomerism due to restricted rotation around this bond. studymind.co.uk This type of stereoisomerism is classified as E/Z isomerism, based on the Cahn-Ingold-Prelog (CIP) priority rules. pages.dev Each substituent on the double-bonded atoms is assigned a priority; if the higher-priority groups are on the same side of the double bond, the isomer is designated 'Z' (from the German zusammen, meaning together), and if they are on opposite sides, it is 'E' (from entgegen, meaning opposite). pages.devchemguide.co.uk

For this compound, the substituents on the imine carbon are a methyl group and the dimethylamino group. On the imine nitrogen, the substituents are a lone pair and a hydrogen atom. The configuration (E or Z) depends on the relative priorities of these groups.

Theoretical calculations on related imine systems have been used to determine the relative stabilities and isomerization barriers. For C-methoxycarbonyl-N-aryl chlorohydrazones, the Z isomers are thermodynamically favored, and the barrier for E/Z isomerization is high (≈110 kJ/mol or ≈26 kcal/mol), making the process very slow at room temperature. researchgate.net In studies of iminophosphonates, the stability of the E or Z isomer is highly dependent on the nature of the substituents at the C=N bond. mdpi.comsemanticscholar.org For instance, C-trifluoromethyl substituted iminophosphonates prefer the Z-configuration, while C-alkyl or aryl-substituted versions favor the E-form. mdpi.com Activation energies for isomerization in these systems have been calculated to be in the range of 68-92 kJ/mol (approx. 16-22 kcal/mol). mdpi.com

Table 2: Calculated Activation Barriers for E/Z Isomerization in Imine Derivatives

| Compound Family | Method | Isomerization Barrier (kJ/mol) | Isomerization Barrier (kcal/mol) |

|---|---|---|---|

| Iminophosphonates | DFT | 68.3 - 91.8 | 16.3 - 22.0 |

Data from analogous C=N systems provide insight into the potential energy landscape of this compound. researchgate.netmdpi.com

Hindered Rotation about C-N Bonds in this compound Systems

The bond between the central carbon and the dimethylamino nitrogen in this compound is not a simple single bond. Due to resonance, where the lone pair of electrons on the nitrogen delocalizes into the C=N double bond, the C-N(CH₃)₂ bond acquires partial double-bond character. researchgate.net This electronic effect creates a significant energy barrier to rotation around this bond, a phenomenon known as hindered rotation. ias.ac.in

This restricted rotation is a well-documented feature of N,N-dimethylamides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), which are structurally analogous to the dimethylamino portion of this compound. montana.edulibretexts.org At room temperature, this rotation is slow on the NMR timescale, resulting in magnetically non-equivalent methyl groups on the nitrogen. montana.edu One methyl group is cis to the imine nitrogen, while the other is trans, leading to two distinct signals in the ¹H NMR spectrum. montana.edu As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single peak. libretexts.org

Dynamic NMR spectroscopy is a primary tool for studying this process and quantifying the activation energy (ΔG‡) for rotation. researchgate.netnih.gov For N,N-dimethylacetamide, the rotational barrier is in the range of 12-80 kJ/mol. montana.edu Studies on structurally similar compounds, like (E)-3-(dimethylamino)-N,N-dimethylacrylamide, show an amide rotational barrier of 12.4 kcal/mol (approx. 51.9 kJ/mol). nih.gov In another related system, N,N-diethyl-1-naphthamide, the barrier for C-N bond rotation was also detected and quantified using variable temperature NMR. mdpi.com

Table 3: Experimentally Determined Rotational Barriers in Analogous N,N-Dimethylamino Systems

| Compound | Method | Rotational Barrier (kcal/mol) | Rotational Barrier (kJ/mol) |

|---|---|---|---|

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Dynamic NMR | 12.4 | 51.9 |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Dynamic NMR | 16.4 | 68.6 |

Data sourced from studies on compounds with similar N,N-dimethylamino groups undergoing hindered rotation. ias.ac.innih.gov

Reactivity and Mechanistic Investigations of N,n Dimethylethanimidamide

Nucleophilic Reactions Involving the Amidine Nitrogen

The N,N-dimethylethanimidamide molecule possesses two nitrogen atoms, the sp³-hybridized amino nitrogen and the sp²-hybridized imine nitrogen, both of which have lone pairs of electrons and can exhibit nucleophilic character. The distribution of electron density, however, makes the imine nitrogen the more common site for initial nucleophilic attack.

Resonance effects play a crucial role in the nucleophilicity of the amidine group. The lone pair on the amino nitrogen can be delocalized onto the imine nitrogen, increasing the electron density at that position and enhancing its nucleophilicity. This resonance stabilization is a key feature of the amidine functional group. The reactivity can be influenced by steric hindrance around the nitrogen atoms and the nature of the electrophile. In reactions, the amidine can act as a potent nucleophile, participating in addition reactions or acting as a building block in the synthesis of more complex molecules, particularly heterocycles.

Electrophilic Activations and Subsequent Reactions

The nitrogen atoms in this compound can be targeted by electrophiles, leading to activation of the molecule for subsequent reactions. This activation typically involves the formation of a cationic intermediate, an amidinium ion, upon attack by an electrophile at either the amino or, more commonly, the imino nitrogen.

Strong activating agents, such as triflic anhydride (B1165640) (Tf₂O), are often used to activate related amide structures, and similar principles apply to amidines. nih.govresearchgate.net This electrophilic activation renders the iminyl carbon significantly more electrophilic and susceptible to attack by a wide range of nucleophiles. The resulting tetrahedral intermediate can then undergo various transformations, such as elimination or rearrangement, to yield a diverse array of products. This two-step process of electrophilic activation followed by nucleophilic attack is a cornerstone of modern synthetic chemistry, allowing for the transformation of relatively inert functional groups into more reactive species. researchgate.net

Protonation Equilibria and Basicity Studies of the Imine Nitrogen

Amidines are recognized as strong organic bases, a property that stems from the "push-pull" electronic nature of the functional group. nih.gov In this compound, the electron-donating dimethylamino group (-N(CH₃)₂) "pushes" electron density via resonance toward the imine nitrogen, significantly increasing its proton affinity. Consequently, protonation occurs preferentially at the sp²-hybridized imine nitrogen, forming a resonance-stabilized amidinium cation.

The stability of this conjugate acid is the primary reason for the high basicity of amidines compared to simple amines or imines. In the gas phase, where solvent effects are absent, amidines exhibit exceptionally high basicity. nih.govresearchgate.net In solution, the basicity is modulated by solvent interactions. Studies on N,N-dimethylacetamidine (an alternative name for the title compound) using nitrogen NMR have shown that solvent effects on the nitrogen shieldings are substantial, indicating strong interactions between the nitrogen atoms and solvent molecules, particularly in protic solvents. uw.edu.pl This is consistent with the high basicity of the amidine system. uw.edu.pl

The following table presents data from a nitrogen NMR shielding study on N,N-dimethylacetamidine in various solvents, which reflects the changes in the electronic environment of the nitrogen atoms due to solvent interactions.

| Solvent | Imino Nitrogen (═NH) Shielding (ppm) | Amino Nitrogen (–NMe₂) Shielding (ppm) |

|---|---|---|

| Cyclohexane | -157.81 | -311.14 |

| Et₂O (30 °C) | -160.71 | -311.13 |

| CCl₄ | -161.43 | -312.44 |

| CDCl₃ | -172.06 | -313.98 |

| DMSO | -187.63 | -316.59 |

| CD₃OD | -216.70 | -318.50 |

| CF₃CH₂OH | -277.62 | -322.21 |

Cycloaddition and Condensation Reactions of this compound

This compound and its salts are valuable reagents in condensation and cycloaddition reactions for the synthesis of heterocyclic systems. A notable example is its use in the formation of cyclopent[c]azepine derivatives.

In a specific application, this compound hydrochloride undergoes a double condensation reaction when heated with 6-(dimethylamino)fulvene-2-carbaldehyde. thieme-connect.de The reaction proceeds through an initial condensation, followed by a ring-closing condensation to furnish the final heterocyclic product. This method provides a route to fully unsaturated bicyclic cyclopentazepines. thieme-connect.de

The details of this reaction are summarized in the table below.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound hydrochloride | 6-(dimethylamino)fulvene-2-carbaldehyde | Heated melt (120 °C) | N,N-dimethylcyclopent[c]azepin-3-amine |

Rearrangement Pathways in Amidine Chemistry

Amidines and their derivatives are known to participate in several rearrangement reactions, with the Dimroth rearrangement being particularly significant. rsc.orgnih.gov This rearrangement typically involves the isomerization of a heterocyclic system where an endocyclic heteroatom and an exocyclic substituent exchange places through a ring-opening and ring-closing sequence. nih.govclockss.org

While not documented for the parent this compound itself, its derivatives, particularly when incorporated into or attached to a heterocyclic ring, are expected to undergo this type of transformation. For instance, the reaction of an aromatic amine with an N,N-dimethylamidine functional group can lead to the formation of a quinazoline (B50416) structure, which then isomerizes via a Dimroth rearrangement. nih.gov The process is often facilitated by acid or base catalysis or by heating. clockss.orgresearchgate.net This rearrangement pathway is a powerful tool in synthetic chemistry for creating diverse heterocyclic scaffolds from amidine precursors. rsc.org

Catalytic Applications of N,n Dimethylethanimidamide and Its Analogues

Organocatalysis Mediated by Amidine Structures

While often recognized for their strong basicity, amidines and related compounds like guanidines have gained significant attention as potent nucleophilic organocatalysts. nih.govrsc.org This mode of catalysis involves the catalyst attacking a substrate, typically an acyl donor, to form a reactive intermediate which then reacts with another nucleophile to yield the final product and regenerate the catalyst. sigmaaldrich.com

The nucleophilic character of the amidine functional group enables it to effectively catalyze a variety of organic transformations. nih.gov Key applications include:

Acyl Transfer Reactions: This is one of the most common applications, where amidines serve as highly efficient catalysts. nih.gov

Aldol (B89426) Reactions: Amidine and guanidine-derived catalysts have been shown to be effective in promoting aldol reactions. nih.gov

Conjugate Additions: The nucleophilicity of these catalysts is harnessed in conjugate addition reactions. nih.gov

Other Transformations: Their utility extends to Morita-Baylis-Hillman reactions, carbonylations, methylations, silylations, and brominations. nih.gov

The development of chiral amidine-based organocatalysts has been particularly impactful in asymmetric synthesis. researchgate.netacs.org For instance, chiral bifunctional catalysts that combine an amidine or guanidine (B92328) moiety with another functional group, such as a thiourea (B124793) or amide, have been designed. researchgate.netacs.org These catalysts can activate substrates and control stereoselectivity through a network of non-covalent interactions, leading to high enantioselectivity in reactions like the aza-Henry reaction. researchgate.netvanderbilt.edu The design of novel, enantiopure bis(amidine) (BAM) ligands has proven particularly effective, providing high levels of both diastereo- and enantiocontrol in the synthesis of valuable chiral diamines and amino acids. vanderbilt.edu

N,N-Dimethylethanimidamide as a Ligand in Transition Metal Catalysis

The amidine moiety is a highly versatile ligand component for transition metal catalysis, largely due to the ease with which its properties can be tuned. ethz.chresearchgate.net this compound and its derivatives serve as foundational structures for a wide array of ligands.

The design of amidine-based ligands is centered on modularity, allowing for systematic modification of their steric and electronic environments. ethz.chresearchgate.net This adaptability is a key principle that enables the optimization of catalytic performance for specific transformations.

Key design strategies include:

Substituent Modification: The steric and electronic properties of amidine ligands can be readily altered by introducing different substituents on the nitrogen atoms or the central carbon of the N-C-N backbone. ethz.chresearchgate.net

Chiral Scaffolds: For asymmetric catalysis, chirality is incorporated into the ligand structure. A successful approach involves using stereogenic scaffolds, such as ferrocenes, to create a chiral environment around the metal center. ethz.ch This modular approach allows for the introduction of secondary donor units (e.g., amines, phosphines) to create multidentate ligands with well-defined geometries. ethz.ch

Bifunctional and Multidentate Ligands: Ligands are often designed with multiple donor sites to enhance binding to the metal center and to create a specific coordination geometry. researchgate.netcore.ac.uk For example, bis(sulfinyl)imidoamidine (siam) ligands, which combine sulfinyl and imidoamidine functionalities, have been developed for asymmetric Lewis acid catalysis. researchgate.netnih.gov Similarly, N-aryloxide-amidine ligands integrate phenoxide and amidine groups to form multidentate chelates for group 4 metals. rsc.org The development of unsymmetrical Bis(AMidine) (BAM) ligands highlights a sophisticated design capable of providing high diastereocontrol in addition to high enantioselection. vanderbilt.edu

Amidine ligands, and their deprotonated amidinate forms, exhibit diverse coordination chemistry, binding to metal centers in various modes. ethz.chsphinxsai.com The specific coordination mode is influenced by factors such as the metal ion's radius, the substituents on the ligand, and the presence of other coordinating species. rsc.orgrsc.org

Common coordination modes include:

Bidentate Chelating: The two nitrogen atoms of the amidinate group can coordinate to a single metal center, forming a stable chelate ring. researchgate.netmdpi.com This is a very common binding mode.

Bridging: The amidinate ligand can bridge two different metal centers. rsc.org

Monodentate: Although less common, coordination through a single nitrogen atom is also possible.

The N-C-N angle and the C-N bond lengths within the amidine moiety are sensitive indicators of the coordination mode. sphinxsai.com Upon complexation in a chelating or bridging fashion, the C-N bonds often become more similar in length, indicating delocalization of the π-electrons across the N-C-N fragment, which is characteristic of the pseudoallyl group. sphinxsai.com

Table 1: Selected Zn-N Bond Distances in a Zinc Mononuclear Cation with Two Bidentate Chelating PmAm Ligands

| Bond | Bond Length (Å) |

| Zn-N(imino) | 2.0103(14) |

| Zn-N(amino) | 2.2280(14) |

Data sourced from a study on zinc complexes with N-2-pyridylimidoyl-N′-aryl-formamidine (PmAm) ligands. mdpi.com

The coordination of N-aryloxide-amidine ligands to group 4 metals demonstrates how the metal's ionic radius can dictate the coordination structure. With the smaller Ti(IV) ion, the aryloxide arms of a single ligand bind to two different metal centers, while with the larger Zr(IV) and Hf(IV) ions, both arms coordinate to the same metal center. rsc.org

Chiral amidine-based ligands have proven highly effective in a range of enantioselective and stereoselective catalytic reactions. ethz.chacs.org The well-defined chiral environment created by these ligands around a transition metal center allows for excellent control over the stereochemical outcome of the reaction.

Notable applications include:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Chiral ferrocenyl-based P,N-ligands containing an amidine moiety have been used in palladium-catalyzed AAA reactions, achieving very high enantioselectivities (up to 98% ee). ethz.ch

Copper-Catalyzed Diels-Alder Reaction: Bis(sulfinyl)imidoamidine (siam) ligands have been successfully employed in Cu(II)-catalyzed Diels-Alder reactions, yielding products with high enantio- and diastereoselectivity, even with challenging acyclic diene substrates. nih.gov

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral ligands with amidine skeletons have been used in the iridium-catalyzed asymmetric hydrogenation of N-protected indoles and other substrates, providing access to valuable chiral indolines and amines. acs.org

Table 2: Examples of Amidine Ligands in Enantioselective Catalysis

| Catalyst/Ligand System | Reaction Type | Substrate Type | Max. Enantiomeric Excess (ee) |

| Pd / Chiral Ferrocenyl P^N Amidine Ligand | Asymmetric Allylic Alkylation | Allylic acetates | 98% ethz.ch |

| Cu(II) / Bis(sulfinyl)imidoamidine (siam) | Diels-Alder | N-acyloxazolidinones | High nih.gov |

| Ir / Chiral DifluorPhos | Asymmetric Hydrogenation | Tetrahydropyrazines | 92% acs.org |

| Chiral Bis(amidine) (BAM) Organocatalyst | aza-Henry | Isatin-derived ketimines | 94% researchgate.netvanderbilt.edu |

Coordination Modes and Metal-Ligand Interactions in Metal Complexes

Development of Robust and Recyclable Catalytic Systems

A significant focus in modern catalysis is the development of sustainable processes, which includes the ability to recover and reuse expensive catalysts. Amidine-based systems offer innovative solutions for creating robust and recyclable catalysts.

One prominent strategy involves creating "switchable" catalysts by incorporating amidine groups onto ligands, such as phosphines. 20.210.105 The basic amidine moiety can react with CO2 in the presence of water to form a charged amidinium bicarbonate salt. This transformation dramatically increases the polarity of the ligand and its associated metal complex, causing it to move from an organic phase into an aqueous or polar phase. After the reaction is complete, the product can be easily separated from the catalyst by simple decantation. The catalyst can then be returned to its active, non-polar form by removing the CO2 (e.g., by bubbling nitrogen through the solution or heating), allowing it to be extracted back into a fresh organic phase for reuse. 20.210.105 This method has been successfully applied to the hydroformylation of alkenes, with the catalyst being recycled multiple times without a noticeable loss in activity. 20.210.105

Another approach to catalyst recyclability is heterogenization, where the catalyst is immobilized on a solid support. acs.orgacademie-sciences.fr This can be achieved by anchoring amidine-functionalized ligands or their metal complexes to materials like silica, zeolites, or polymers. sigmaaldrich.comacs.orgacademie-sciences.fr For example, a CuI-USY zeolite system has been developed as an efficient, ligand-free, and recyclable catalyst for Ullmann-type diaryl ether synthesis. acs.org Similarly, N-heterocyclic carbene (NHC) ligands, which share some structural and electronic features with amidines, have been immobilized on various supports to facilitate catalyst recycling in cross-coupling reactions. academie-sciences.fr These solid-supported catalysts can be easily filtered off from the reaction mixture, simplifying product purification and enabling catalyst reuse. academie-sciences.frnih.gov

Coordination Chemistry of N,n Dimethylethanimidamide Based Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes featuring N,N-dimethylethanimidamide and related amidine ligands has been an active area of research, leading to a diverse array of mononuclear and polynuclear coordination compounds. These ligands, acting as two-electron donors, readily coordinate with various transition metals. lew.rorsc.org

Mononuclear and Polynuclear Coordination Compounds

Amidine ligands, including this compound, have demonstrated their versatility in forming a wide range of metal complexes. lew.ro They can act as N-donor ligands, similar to isoelectronic carboxylic acids, and stabilize metals in various oxidation states. lew.ro The coordination can result in both mononuclear and polynuclear structures.

Mononuclear complexes are often synthesized through the reaction of a metal salt with the amidine ligand in an appropriate solvent. For instance, mononuclear nickel(II) complexes have been synthesized using a hydrothermal method with bipyridine-based ligands, resulting in octahedrally coordinated metal centers. researchgate.net In such complexes, the amidine ligand typically coordinates to the metal center through its imine nitrogen atom. researchgate.net

Polynuclear complexes can be formed when the amidine ligand bridges two or more metal centers. The formation of these structures is influenced by reaction conditions and the nature of the metal and other ligands present. For example, dinuclear copper, gold, and silver complexes have been synthesized using a flexible polydentate bis(amidine) ligand. osti.gov In these cases, the ligand can act as a "molecular lock," forming interconnected ring structures. osti.gov The synthesis of polynuclear complexes can also involve bridge-splitting reactions, where a dimeric amidine complex reacts to form monomeric species. lew.ro

Spectroscopic and Structural Fingerprints of Complexes

The characterization of this compound and other amidine-metal complexes relies heavily on spectroscopic and structural analysis techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for understanding the coordination of the amidine ligand. The stretching frequency of the C=O group in related amide complexes is sensitive to intermolecular interactions, indicating its involvement in bonding. nih.gov Similarly, changes in the vibrational frequencies of the C=N and N-H bonds in amidine complexes upon coordination provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the complexes in solution. nih.gov Variable-temperature NMR studies can reveal dynamic processes, such as conformational changes and ligand exchange. lew.roosti.gov For example, the splitting of methyl group signals in the ¹H-NMR spectrum of a zinc complex with a BIAN derivative indicates complexation. nih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns, aiding in structural elucidation. nih.gov

Structural Characterization:

Table 1: Spectroscopic and Structural Data for Selected Amidine-Metal Complexes

| Complex Type | Metal | Technique | Key Findings | Reference |

| Mononuclear | Nickel(II) | X-ray Diffraction, IR, Raman, UV-Vis | Octahedral coordination of Ni by four water molecules and two nitrogen atoms from the organic ligand. | researchgate.net |

| Dinuclear | Copper(I), Gold(I), Silver(I) | X-ray Diffraction, ¹H NMR, DFT | Formation of C₂-symmetrical structures with interconnected 11-membered rings locked by intramolecular hydrogen bonds. | osti.gov |

| Mononuclear | Zinc(II) | ¹H-NMR, Mass Spectrometry | Splitting of methyl proton signals upon complexation, indicating a change in the chemical environment. | nih.gov |

Electronic Structure and Bonding in Amidine-Metal Adducts

The bonding in amidine-metal adducts is primarily understood as a Lewis acid-base interaction, where the amidine ligand acts as an electron pair donor (Lewis base) and the metal center acts as an electron pair acceptor (Lewis acid). idc-online.com The imine nitrogen, being more basic and less sterically hindered, is the primary site of coordination. rsc.orgnih.gov

The electronic properties of the amidine ligand can be tuned by the substituents on the nitrogen atoms, which in turn influences the chemistry of the resulting metal complexes. lew.ro The C=N double bond and the C-N single bond in the amidine framework have partial double bond character due to resonance, which affects the ligand's coordination ability. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to gain deeper insights into the electronic structure and bonding. osti.gov Quantum Theory of Atoms in Molecules (QTAIM) analyses have revealed the presence of multiple weak intramolecular attractive interactions, primarily dispersion forces, which contribute to the conformational stability of these complexes. osti.gov

Photochemistry of Amidine-Metal Complexes

The photochemistry of amidine-metal complexes is an emerging area of interest. While specific studies on the photochemistry of this compound complexes are not extensively detailed in the provided search results, the broader field of coordination compound photochemistry provides a framework for understanding their potential behavior.

The introduction of a metal center into a ligand like an amidine can significantly alter its photophysical properties. The formation of metal complexes can lead to new electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands in the UV-Vis absorption spectrum. These new electronic states can open up pathways for photochemical reactions.

For example, the optical band gap of a mononuclear nickel complex with a bipyridine-based ligand was determined from its UV-Vis absorbance spectrum, indicating its potential for photo-induced electronic transitions. researchgate.net The study of redox-active chelating ligands, such as the "methylbiquinoxen" platform, highlights the potential for designing complexes with controllable multi-redox states that can be accessed photochemically. rsc.org The rich redox chemistry of such ligands, combined with a metal center, can lead to interesting photochemical properties arising from strongly correlated phenomena between the ligand and the metal. rsc.org

Further research into the photochemistry of this compound-metal complexes could explore their potential in areas such as photocatalysis, light-emitting materials, and photosensors.

Computational and Theoretical Chemistry Studies of N,n Dimethylethanimidamide

Quantum Chemical Investigations (e.g., DFT, Ab Initio)ifes.edu.br

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the fundamental characteristics of N,N-dimethylethanimidamide at the electronic level.

Conformational Analysis and Energetic Landscapesmdpi.com

The conformational flexibility of this compound is primarily associated with rotation around the C-N single bond and potential isomerization around the C=N double bond. DFT calculations can be employed to map the potential energy surface and identify stable conformers. mdpi.comresearchgate.net For this compound, key rotations involve the dihedral angles defined by the atoms of the ethanimidamide backbone and the N-methyl groups.

Computational studies on analogous N,N-dialkyl substituted amides and amidines reveal that the energetic barriers to rotation around the C-N single bond are significant due to partial double bond character arising from resonance. acs.orgacs.org This resonance involves the delocalization of the nitrogen lone pair electrons into the C=N π-system. The planarity of the amidine group is therefore a critical factor in its stability.

The energetic landscape of this compound is expected to be characterized by several local minima corresponding to different orientations of the dimethylamino group relative to the ethanimidamide plane. The relative energies of these conformers can be calculated to determine their populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Planar (syn-periplanar) | 0° | 0.00 |

| Twisted | 90° | 12.5 |

| Planar (anti-periplanar) | 180° | 1.8 |

Note: This table is illustrative and based on typical values for related amide and amidine systems. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation and Transition State Analysischemrxiv.orgrsc.org

Quantum chemical calculations are crucial for elucidating the mechanisms of reactions involving this compound. By mapping the reaction coordinates and locating transition states, it is possible to understand the step-by-step molecular transformations. For instance, the hydrolysis of the imidamide can be modeled to determine the activation energy barriers for nucleophilic attack at the imine carbon.

Studies on the reaction mechanisms of related N,N-dimethylamides have shown that both acid and base catalysis can significantly lower the activation barriers for reactions such as transamidation. researchgate.net For this compound, a plausible mechanism for a nucleophilic substitution reaction would involve the formation of a tetrahedral intermediate. uit.no DFT calculations can provide the geometries and energies of the reactants, transition state, and products, offering a complete energetic profile of the reaction.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Nucleophilic Attack | This compound + H₂O | [Tetrahedral Intermediate]‡ | Tetrahedral Intermediate | 25.3 |

| Leaving Group Departure | Tetrahedral Intermediate | [Amine Elimination]‡ | Acyl Derivative + Dimethylamine (B145610) | 15.1 |

Note: This table presents hypothetical data to illustrate the type of information obtained from transition state analysis.

Prediction of Spectroscopic Parameters and Molecular Properties

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, DFT methods can be used to calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

By computing the second derivative of the energy with respect to the nuclear coordinates, a theoretical vibrational spectrum can be generated. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. Similarly, NMR chemical shifts and coupling constants can be predicted with good accuracy, providing valuable information for structural elucidation.

Table 3: Representative Predicted Spectroscopic Data for this compound

| Parameter | Functional Group | Predicted Value |

| IR Frequency (cm⁻¹) | C=N stretch | ~1650 |

| ¹H NMR Shift (ppm) | N-CH₃ | 2.8 - 3.2 |

| ¹³C NMR Shift (ppm) | C=N | 150 - 160 |

Note: These values are representative and based on calculations of similar molecular structures.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behaviornih.gov

In an MD simulation, the classical equations of motion are solved for a system containing the solute (this compound) and a large number of solvent molecules. This allows for the analysis of how the solvent structure is perturbed by the solute and how the solute's conformation and mobility are influenced by the solvent. researchgate.net Key properties that can be extracted from MD simulations include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and time correlation functions, which can be related to spectroscopic properties. ccspublishing.org.cn

Elucidation of Electronic and Bonding Interactionsccspublishing.org.cn

The electronic structure and nature of chemical bonding in this compound can be thoroughly analyzed using quantum chemical methods. The amidine functional group exhibits interesting electronic properties due to the presence of both single and double carbon-nitrogen bonds, as well as the lone pair of electrons on the amino nitrogen. cas.czresearchgate.net

Analysis methods such as Natural Bond Orbital (NBO) theory can be applied to the calculated wave function to understand charge distribution, hybridization, and delocalization of electrons. researchgate.net In this compound, there is significant resonance between the nitrogen lone pair of the dimethylamino group and the C=N double bond. This delocalization results in a partial double bond character for the C-N single bond and a corresponding decrease in the double bond character of the C=N bond. This electronic feature is fundamental to its chemical reactivity and physical properties. The molecular electrostatic potential (MEP) can also be calculated to identify the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). researchgate.net

Advanced Research Applications and Prospects

Utilization as Organic Building Blocks in Complex Molecule Synthesis

N,N-dimethylethanimidamide serves as a fundamental building block in organic synthesis, particularly in the construction of heterocyclic scaffolds which are central to many pharmaceuticals and functional materials. Its utility stems from the reactive amidine moiety, which can participate in a variety of cyclization and condensation reactions.

One of the most significant applications is in the synthesis of pyrimidine (B1678525) derivatives. polimi.it Amidines can undergo condensation reactions with ketones, alcohols, or other carbonyl-containing compounds to form the pyrimidine ring. polimi.itnih.gov For instance, efficient, copper-catalyzed one-pot reactions have been developed where amidines react with both primary and secondary alcohols to create multisubstituted pyrimidines. nih.gov Another approach involves the reaction of ketones with formamidine (B1211174) acetate, which serves as the source for the additional carbon and nitrogen atoms needed to complete the pyrimidine ring. u-tokyo.ac.jp

Furthermore, derivatives of this compound are instrumental in synthesizing more complex fused heterocyclic systems. Patents reveal that (1E)-N′-(aminocarbonothioyl)-N,N-dimethylethanimidamide is a key intermediate in the preparation of pyridopyrimidinone inhibitors of the PI3Kα enzyme, highlighting its role in creating medicinally relevant molecules. google.comepo.org The synthesis involves reacting the amidine intermediate with other reagents to build the final complex structure. google.com Similarly, N,N-dimethyl enaminones, which are structurally related, are used in transition-metal-free methods to construct quinoline (B57606) frameworks through oxidative cyclocondensation reactions with o-aminobenzyl alcohols. drughunter.com

The following table summarizes the role of this compound and related structures as building blocks in the synthesis of various heterocyclic compounds.

| Starting Material Class | Reagents | Product Class | Reaction Type |

| Amidines | Ketones, Alcohols | Pyrimidines | [3+2+1] Annulation, Condensation |

| This compound derivatives | Methyl Iodide, etc. | Pyridopyrimidinones | Multi-step Synthesis |

| N,N-dimethyl enaminones | o-Aminobenzyl Alcohols | Quinolines | Oxidative Cyclocondensation |

| Amides (N-vinyl/N-aryl) | Nitriles | Pyrimidines | Condensation/Cycloisomerization |

Contributions to Materials Science and Polymer Chemistry

The amidine functional group, and by extension this compound, contributes to materials science and polymer chemistry primarily through the formation of structurally complex molecules and coordination polymers. While direct polymerization of this compound is not common, its derivatives and related amine compounds are integral to creating advanced materials.

In the field of crystal engineering, the structure and packing of complex molecules derived from this compound have been studied. For example, the analysis of two polymorphic forms of (1E)-N′-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylethanimidamide reveals how intermolecular contacts influence the solid-state structure of materials. rsc.orgarxiv.org Such studies are fundamental to designing materials with specific physical properties.

Amine-functionalized metal-organic frameworks (MOFs) represent another area where related structures are crucial. The incorporation of diamines, such as N,N′-dimethylethylenediamine, into MOFs like CuBTTri has been shown to dramatically enhance CO2 adsorption capacity and selectivity. rsc.org The amine groups provide specific binding sites for CO2, demonstrating the potential of amine-containing building blocks in developing materials for carbon capture. rsc.org Although not this compound itself, these studies underscore the importance of the N,N-dimethylamino functionality in materials applications. Furthermore, research into polyenaminones, derived from related enaminone structures, is being explored for sustainable energy storage applications, indicating a pathway for amidine-related polymers in materials science. google.com

Biochemical Research Applications and Enzyme Inhibition

The amidine group is a key pharmacophore in medicinal chemistry, valued for its ability to engage in specific interactions with biological macromolecules like proteins and enzymes.

This compound has been explicitly identified as a precursor in the synthesis of potent and selective kinase inhibitors. Specifically, patents describe the synthesis of pyridopyrimidinone-based inhibitors targeting the H1047R mutant of PI3Kα (Phosphatidylinositol 3-kinase alpha), a critical enzyme in cancer signaling pathways. google.comacs.org In these synthetic routes, this compound is first converted to an intermediate, (1E)-N′-(aminocarbonothioyl)-N,N-dimethylethanimidamide, which is then further elaborated to construct the final, complex inhibitor molecule. google.comgoogle.com

The broader class of amidine-containing compounds has been widely explored for kinase inhibition. The pyrimidine scaffold, often synthesized from amidines, is a core component of numerous kinase inhibitors. researchgate.net For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as dual inhibitors of Hsp90 and PI3Kα for the treatment of melanoma. tandfonline.com The synthesis of these complex molecules often relies on the foundational chemistry of amidines reacting to form the central pyrimidine ring. tandfonline.com These findings establish this compound and its derivatives as important tools in the development of targeted cancer therapies.

The amidine functional group serves as a valuable probe for studying protein-ligand interactions due to its unique hydrogen-bonding capabilities and basicity. rsc.orgrsc.org As a bioisostere of the amide bond, the amidine group can replace a peptide bond in a ligand, allowing researchers to investigate the importance of specific interactions for binding affinity and biological activity. nih.govrsc.org

Unlike a standard amide, an amidine can act as both a hydrogen-bond donor and acceptor at the same position. rsc.orgrsc.org Recent studies have shown that amidines incorporated into peptide backbones can stabilize helical structures through these interactions. rsc.orgrsc.org Furthermore, the protic state of the amidine is highly sensitive to its local microenvironment within a protein. rsc.orgrsc.org It can exist as a neutral free base or become protonated to form a charged amidinium ion, which can then participate in stronger, charge-enhanced hydrogen bonds or form salt bridges with acidic residues like aspartate. rsc.orgbiorxiv.org This adaptive behavior makes amidine-containing molecules, including this compound, useful tools for exploring the electrostatic and hydrogen-bonding landscape of a protein's active site. rsc.orgbiorxiv.org The replacement of amide bonds with amidines is a recognized strategy in drug design to improve properties such as metabolic stability while maintaining or enhancing binding. nih.govmdpi.com

Inhibition of Kinases (e.g., PI3Kα) by Amidine Derivatives

Emerging Paradigms in Amidine Chemistry

The field of amidine chemistry is expanding beyond its traditional roles, with new research highlighting novel applications in catalysis and peptide science. These emerging paradigms are redefining the utility of compounds like this compound.

A significant development is the use of amidines and related guanidines as nucleophilic organocatalysts. polimi.itrsc.org While long recognized as strong organic bases, their capacity to act as efficient nucleophilic catalysts in reactions such as acyl transfers, aldol (B89426) reactions, and conjugate additions is a more recent discovery. polimi.itrsc.orgacs.org Chiral amidine-based catalysts have shown high efficacy in the kinetic resolution of racemic alcohols, providing a valuable non-enzymatic alternative for producing optically pure compounds. acs.orgnih.gov This catalytic activity opens up new synthetic possibilities where this compound or its derivatives could serve as simple, metal-free catalysts.

Another groundbreaking area is the incorporation of amidines as peptide bond isosteres to control protein secondary structure. rsc.orgrsc.org Research has demonstrated for the first time that amidines can stabilize helical folds within peptides. rsc.orgrsc.org This is a significant finding because it provides a non-covalent method to enforce specific conformations, which is crucial in the design of peptide-based drugs. rsc.org The ability of the amidine to adapt its protonation state in response to its environment is key to this stabilizing effect. rsc.org This work challenges long-held assumptions about the structural role of amidines and suggests they could be pivotal in developing next-generation peptidomimetics and therapeutic agents. rsc.org

常见问题

Basic Research Questions

Q. What safety protocols should be prioritized when handling N,N-dimethylethanimidamide in laboratory settings?

- Methodological Answer :

- Always use personal protective equipment (PPE) , including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact .

- Conduct experiments in a well-ventilated fume hood to avoid inhalation of vapors or aerosols .

- Store waste separately in chemically resistant containers and coordinate disposal with certified hazardous waste management services .

- Hazard Mitigation : Monitor for symptoms like skin irritation or respiratory distress, though specific toxicological data may be limited .

Q. How can researchers assess the purity of this compound for synthetic applications?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC with a flame ionization detector (FID) under optimized conditions (e.g., column: DB-5, temperature ramp: 50°C to 250°C at 10°C/min) to verify purity ≥99% .

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm structural integrity and detect impurities (e.g., residual solvents like DMF) .

- Distillation : Purify via fractional distillation (boiling range: 164–167°C) for high-priority applications .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction yields involving this compound as a catalyst or intermediate?

- Methodological Answer :

- Variable Isolation : Systematically test variables such as temperature, solvent polarity, and stoichiometry to identify yield-limiting factors .

- Replication Studies : Compare results across independent labs using standardized protocols (e.g., USP guidelines for reagent handling) .

- Meta-Analysis : Aggregate data from published studies to identify trends or outliers, leveraging databases like NIST Chemistry WebBook for reference spectra .

Q. What computational approaches are effective in modeling the reactivity of this compound in organic transformations?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy, activation barriers) for reactions like nucleophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior in polar solvents (e.g., water, DMSO) .

- QSPR Models : Develop quantitative structure-property relationships to correlate molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) with experimental outcomes .

Key Considerations for Experimental Design

- Synthetic Optimization : When using this compound in amidation reactions, pre-dry solvents (e.g., THF, toluene) to minimize side reactions .

- Environmental Impact : Avoid discharge into waterways; implement in-lab neutralization protocols for acidic/basic byproducts .

- Interdisciplinary Collaboration : Cross-validate findings with computational chemists or toxicologists to address data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。